molecular formula C17H26O3 B082907 3,5-Di-tert-butyl-4-hydroxybenzyl acetate CAS No. 14387-17-8

3,5-Di-tert-butyl-4-hydroxybenzyl acetate

Cat. No. B082907
Key on ui cas rn: 14387-17-8
M. Wt: 278.4 g/mol
InChI Key: UJQUIYGYEMWYBS-UHFFFAOYSA-N
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Patent
US06048995

Procedure details

A mixture of 4-chloromethyl-2,6-di-t-butylphenol (2.55 g) and potassium acetate (0.98 g) in acetone (30 mL) was stirred at 20° C. for 24 hours. After evaporation of the solvent the residue was partioned between water and n-hexane. The hexane extract was concentrated and the residue slurried in n-hexane (6 mL) at about 0° C. The crystals were collected via filtration and dried to give 1.54 g, 45% yield, of the title compound.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1.[C:18]([O-:21])(=[O:20])[CH3:19].[K+]>CC(C)=O>[C:18]([O:21][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1)(=[O:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
ClCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
potassium acetate
Quantity
0.98 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
slurried in n-hexane (6 mL) at about 0° C
FILTRATION
Type
FILTRATION
Details
The crystals were collected via filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 1.54 g, 45% yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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